Gibbs Reagent

Spectrophotometry Pharmaceutical Analysis Thymol

Variability in phenolic detection methods compromises analytical reproducibility. Gibbs Reagent (CAS 101-38-2) provides a validated solution with proven performance: • Quantitative precision: RSD ≤3.31%, recovery 99.13-101.10% across linear range 0.5-17 µg/mL • Superior selectivity: avoids common excipient interferences; outperforms enzymatic assays in complex matrices • Dual utility: effective as UV/Vis derivatization reagent and TLC spray for phenols/amines Supplied as ≥98% pure yellow crystalline solid; ready for immediate global dispatch.

Molecular Formula C6H2Cl3NO
Molecular Weight 210.4 g/mol
CAS No. 101-38-2
Cat. No. B1671506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibbs Reagent
CAS101-38-2
Synonyms2,6-dichloroquinone chloroimide
2,6-DICHLOROQUINONE-4-CHLOROIMIDE
dichloroquinonechlorimide
Gibbs Reagent
N,2,6-trichloro-4-benzoquinone imine
N,2,6-trichloro-4-benzoquinoneimine
N,2,6-trichloro-p-benzoquinone imine
Molecular FormulaC6H2Cl3NO
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CC1=NCl)Cl)Cl
InChIInChI=1S/C6H2Cl3NO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H
InChIKeyYHUMTHWQGWPJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gibbs Reagent for Phenolic Determination


Gibbs Reagent, chemically known as 2,6-dichloroquinone-4-chloroimide (CAS 101-38-2) [1], is a specialized analytical reagent of the quinonechloroimide class, primarily utilized for the spectrophotometric detection and quantification of phenolic compounds and other aromatic species . It is commercially available as a yellow crystalline solid with a defined melting point of 65-67 °C and a typical purity of ≥99.0% , designed for use in UV/Vis spectroscopy, thin-layer chromatography (TLC) as a spray reagent, and colorimetric spot tests .

Why Gibbs Reagent Cannot Be Substituted


The term 'Gibbs Reagent' is often generically applied to both its 2,6-dichloro (CAS 101-38-2) and 2,6-dibromo (CAS 537-45-1) analogs [1]. However, these are distinct chemical entities with differing molecular weights (210.45 g/mol vs. 299.35 g/mol) [2], leading to quantifiable variations in solubility, reaction kinetics, and the resulting indophenol dye's spectral properties [3]. Furthermore, alternative phenolic detection methods, such as those employing 4-aminoantipyrine or enzymatic assays, operate via entirely different chemical mechanisms and are subject to unique interferences and sensitivity thresholds [4]. Direct substitution without validation will compromise analytical accuracy, reproducibility, and comparability with established literature protocols, as evidenced by the specific, quantitative performance data outlined below.

Gibbs Reagent Comparative Evidence


Thymol Sensitivity vs. 4-Aminoantipyrine

In a validated method for thymol determination, Gibbs Reagent (2,6-dichloroquinone-4-chloroimide) demonstrates high sensitivity and precision, yielding results comparable to the standard 4-aminoantipyrine method. The reaction produces a blue indophenol dye with maximum absorption at 605 nm [1]. Key quantitative metrics include a molar absorptivity of 18,430 L·mol⁻¹·cm⁻¹ and a Sandell sensitivity index of 0.008 μg·cm⁻² [1].

Spectrophotometry Pharmaceutical Analysis Thymol

Interference Resistance in Uric Acid Assay

In a clinical chemistry application, a non-enzymatic colorimetric method using dichlorobenzoquinone chloroimine (a synonym for Gibbs Reagent [1]) was developed for measuring uric acid in urine [2]. This approach is explicitly characterized as being 'less subject to the interferences that make enzymatic methods unreliable' [2].

Clinical Chemistry Colorimetry Uric Acid

Stock Solution Stability

A detailed study on the decomposition and stabilization of Gibbs reagents (both 2,6-dichloro and 2,6-dibromo analogs) provides quantitative stability data for the 2,6-dichloro form [1]. The study found that when purified and stored properly, 0.01 M stock solutions of the reagent in ethanol or acetone are stable for at least 6 months if stored in a refrigerator [1]. The optimum pH for the color reaction with phenols was determined to be 8.5 [1].

Reagent Stability Solution Chemistry Storage

MS vs. Colorimetric Detection Selectivity

A study adapted the traditional colorimetric Gibbs reaction for detection by mass spectrometry (MS) [1]. This approach, which uses the same Gibbs Reagent (2,6-dichloroquinone-4-chloroimide) chemistry, enables the simultaneous detection of differently substituted phenols, including those with para-substituents, a capability not possible with the standard colorimetric method [1]. The method demonstrated a detection limit as low as 1 µmol/L for phenols in mixtures [1].

Mass Spectrometry Phenol Analysis Method Development

Gibbs Reagent Optimal Applications


Pharmaceutical QC of Phenolic Actives

Gibbs Reagent (101-38-2) is particularly well-suited for the routine quantitative analysis of phenolic pharmaceutical ingredients like thymol, adrenaline, and phenylephrine hydrochloride in finished dosage forms. Validated spectrophotometric methods demonstrate high precision (RSD ≤3.31%) and accuracy (average recovery 99.13–101.10%) across a wide linear range (e.g., 0.5–17 µg/mL for phenylephrine) . The method's freedom from common excipient interferences and its performance comparable to the 4-aminoantipyrine method [1] make it a reliable and efficient choice for QC release testing.

Interference-Resistant Clinical Assays

For clinical chemistry or diagnostic applications involving complex biological matrices like urine, Gibbs Reagent offers a strategic advantage over enzymatic assays. As demonstrated for uric acid quantification, methods employing this reagent are 'less subject to the interferences that make enzymatic methods unreliable' [2]. This property is critical for developing robust, non-enzymatic colorimetric assays where matrix effects are a primary concern for accuracy and reliability.

TLC Visualization of Phenolics

In qualitative or semi-quantitative thin-layer chromatography (TLC), Gibbs Reagent serves as a highly effective spray reagent for visualizing phenolic compounds, antioxidants, and certain amines on silica gel plates . Its defined reactivity, as evidenced by the formation of colored indophenol dyes [3], provides a simple and cost-effective means for compound identification and purity assessment during synthetic chemistry workflows or natural product research.

MS Profiling of Phenolic Mixtures

Laboratories requiring detailed profiling of complex phenolic mixtures, such as those found in natural products (e.g., liquid smoke) or environmental samples, can leverage the Gibbs reaction's chemistry for enhanced selectivity. By coupling the standard derivatization with mass spectrometric detection, it is possible to simultaneously detect and differentiate various substituted phenols, including those with para-substituents, achieving a detection limit of 1 µmol/L [4]. This approach significantly surpasses the capabilities of the traditional colorimetric method alone.

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